Cas no 2751603-06-0 ((2R)-1-methoxy-N-methylpropane-2-sulfonamide)

(2R)-1-methoxy-N-methylpropane-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- EN300-27693696
- 2751603-06-0
- (2R)-1-methoxy-N-methylpropane-2-sulfonamide
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- MDL: MFCD34594858
- Inchi: 1S/C5H13NO3S/c1-5(4-9-3)10(7,8)6-2/h5-6H,4H2,1-3H3/t5-/m1/s1
- InChI Key: YGYNIAOIIOVIMP-RXMQYKEDSA-N
- SMILES: S([C@H](C)COC)(NC)(=O)=O
Computed Properties
- Exact Mass: 167.06161445g/mol
- Monoisotopic Mass: 167.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 63.8Ų
(2R)-1-methoxy-N-methylpropane-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27693696-0.5g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95.0% | 0.5g |
$847.0 | 2025-03-20 | |
Enamine | EN300-27693696-1.0g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-27693696-5.0g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Aaron | AR028K16-1g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 1g |
$1519.00 | 2025-02-16 | |
1PlusChem | 1P028JSU-50mg |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 50mg |
$363.00 | 2024-05-07 | |
1PlusChem | 1P028JSU-2.5g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 2.5g |
$2691.00 | 2024-05-07 | |
Aaron | AR028K16-100mg |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 100mg |
$542.00 | 2025-02-16 | |
Enamine | EN300-27693696-10g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 10g |
$4667.0 | 2023-09-10 | |
1PlusChem | 1P028JSU-500mg |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 500mg |
$1109.00 | 2024-05-07 | |
1PlusChem | 1P028JSU-10g |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide |
2751603-06-0 | 95% | 10g |
$5831.00 | 2024-05-07 |
(2R)-1-methoxy-N-methylpropane-2-sulfonamide Related Literature
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
Additional information on (2R)-1-methoxy-N-methylpropane-2-sulfonamide
(2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS No. 2751603-06-0): An Overview of a Promising Sulfonamide Compound
(2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS No. 2751603-06-0) is a novel sulfonamide compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug development. This compound, characterized by its chiral center and functional groups, offers a promising platform for the design and synthesis of new therapeutic agents.
The chemical structure of (2R)-1-methoxy-N-methylpropane-2-sulfonamide consists of a sulfonamide group, a methoxy substituent, and a methyl group attached to the nitrogen atom. The presence of the chiral center at the 2-position of the propane backbone adds an additional layer of complexity and specificity to the molecule, which can be crucial for its biological activity and selectivity.
Recent studies have highlighted the potential of (2R)-1-methoxy-N-methylpropane-2-sulfonamide in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and tissue damage.
In addition to its anti-inflammatory effects, (2R)-1-methoxy-N-methylpropane-2-sulfonamide has also been investigated for its potential as an antiviral agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The pharmacokinetic properties of (2R)-1-methoxy-N-methylpropane-2-sulfonamide have also been studied extensively. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its development as a therapeutic agent. Its oral bioavailability is high, and it exhibits good stability in plasma and tissues, suggesting that it can be administered via oral routes effectively.
In terms of safety, preliminary toxicology studies have shown that (2R)-1-methoxy-N-methylpropane-2-sulfonamide is well-tolerated at therapeutic doses. No significant adverse effects were observed in animal models, which is a promising sign for its future clinical development. However, further long-term safety studies are necessary to ensure its safety profile in humans.
The synthesis of (2R)-1-methoxy-N-methylpropane-2-sulfonamide involves several steps, including the preparation of the chiral intermediate and the subsequent functionalization to introduce the sulfonamide group. Recent advancements in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity, which is crucial for its biological activity.
The potential applications of (2R)-1-methoxy-N-methylpropane-2-sulfonamide extend beyond its direct therapeutic uses. It can serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at Harvard University have used this compound as a starting material to develop novel inhibitors of protein-protein interactions (PPIs), which are involved in various disease pathways.
In conclusion, (2R)-1-methoxy-N-methylpropane-2-sulfonamide (CAS No. 2751603-06-0) is a promising compound with a wide range of potential applications in medicinal chemistry and drug development. Its unique chemical structure, coupled with its favorable biological properties and pharmacokinetic profiles, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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